(+/-)-trans-Dehydrodiisoeugenol
Description
Contextualization of Neolignans as Natural Products
Neolignans are a large and structurally diverse group of naturally occurring phenolic compounds widely distributed throughout the plant kingdom. rsc.org They are classified as secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in the plant's defense mechanisms against herbivores and microorganisms. rsc.org
These compounds have garnered considerable interest due to their wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, and antiviral properties. rsc.orgnumberanalytics.com The potential applications of neolignans are vast, with research exploring their use as lead compounds in drug development, natural antioxidants and preservatives in food products, and active ingredients in cosmetic formulations. numberanalytics.com The Piper species are a well-known botanical source for a broad diversity of structurally varied lignans (B1203133) and their derivatives. mdpi.com
Biogenetic Origin and Structural Classification of Phenylpropanoid Dimers
Lignans and neolignans are phenylpropanoid dimers, meaning they are formed from the oxidative coupling of two phenylpropane (C6-C3) units. rsc.orgmdpi.com These precursor units originate from the shikimic acid pathway, a fundamental metabolic route in plants for the biosynthesis of aromatic amino acids and other significant compounds. nih.govmdpi.com The pathway begins with shikimic acid and, through a series of enzymatic steps, produces the amino acid phenylalanine, which is then converted to cinnamic acid and other phenylpropanoid units. wikipedia.org
The structural classification of these dimers hinges on the nature of the bond linking the two phenylpropane units.
Lignans: In classical lignans, the two C6-C3 units are linked by a β,β′ bond (a bond between the second carbon atoms of the propyl side chains). rsc.orgmdpi.com
Neolignans: When the phenylpropanoid units are coupled through any other type of linkage, the resulting compounds are classified as neolignans. nih.govmdpi.com This includes linkages involving ether oxygen atoms, in which case they are termed oxyneolignans. rsc.org Dehydrodiisoeugenol (B190919) is a prominent example of a neolignan. nih.govmdpi.com
The biosynthesis of these compounds often involves the enzymatic oxidation of monolignols, such as isoeugenol (B1672232), leading to the formation of a dimeric structure. nih.gov
Historical Perspective on the Isolation and Characterization of (+/-)-trans-Dehydrodiisoeugenol
The history of this compound is unique in that its chemical synthesis and structural determination preceded its discovery as a natural product. The compound, often abbreviated as DHIE, was first obtained synthetically through the oxidation of isoeugenol. nih.gov A notable early synthesis was reported in 1950 by Leopold, who used ferric chloride as a catalyst to dimerize isoeugenol, achieving a 30% yield. nih.gov
It was not until 1973 that dehydrodiisoeugenol was first isolated from a natural source. nih.govresearchgate.net Forrest, Heacock, and Forrest successfully isolated the compound from the aril of Myristica fragrans (nutmeg). nih.gov Shortly thereafter, in the same year, Aiba, Corrêa, and Gottlieb reported its natural occurrence in the wood of Licaria aritu. nih.gov Since its initial discovery, DHIE has been identified in more than 17 plant species, including those from the Aristolochiaceae, Lauraceae, Magnoliaceae, and Piperaceae families. mdpi.com Also known as Licarin A, DHIE is a colorless crystalline solid with a characteristic intense aroma and a melting point of 132–133 °C. mdpi.com
Significance of Stereochemistry in Dehydrodiisoeugenol Research
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical aspect of dehydrodiisoeugenol research. The molecule possesses two stereogenic centers, leading to the existence of different stereoisomers.
The designation "(+/-)-trans" provides specific information about its spatial configuration:
trans: This refers to the relative orientation of the substituents on the dihydrobenzofuran ring system. In the trans isomer, the substituents at the C2 and C3 positions of the furan (B31954) ring are on opposite sides of the ring plane. uou.ac.in This configuration is generally found to be the most abundant isomer in mixtures produced through synthesis. nih.gov
(+/-) or (±): This indicates a racemic mixture, meaning it contains equal amounts of the two enantiomers: (+)-dehydrodiisoeugenol and (-)-dehydrodiisoeugenol. These enantiomers are non-superimposable mirror images of each other. The resolution of these enantiomers is often a key step in research, as different enantiomers can exhibit distinct biological activities. For instance, methods have been developed to separate the diastereomers of its derivatives using High-Performance Liquid Chromatography (HPLC), which can then be converted to the individual (+)-DHIE and (-)-DHIE enantiomers. nih.gov
The stereochemical configuration of isoeugenol itself (the precursor) also influences reactivity. Studies have shown a correlation between the stereochemistry of eugenol (B1671780), cis-isoeugenol, and trans-isoeugenol and their catalytic reactivity during hydrogenation. ugm.ac.id Understanding the specific stereochemistry of dehydrodiisoeugenol is crucial for elucidating its structure-function relationships and potential applications. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3 |
InChI Key |
ITDOFWOJEDZPCF-UHFFFAOYSA-N |
SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Synonyms |
isolicarin A licarin A |
Origin of Product |
United States |
Biocatalytic and Biomimetic Pathways for Dehydrodiisoeugenol Formation
Enzymatic Oxidative Coupling of Isoeugenol (B1672232) Precursors
The biocatalytic synthesis of dehydrodiisoeugenol (B190919) from isoeugenol is primarily an enzymatic oxidative process. mdpi.com This method is considered an excellent and green alternative to chemical synthesis, which often relies on metal catalysts. mdpi.comnih.gov Biocatalysis can yield dehydrodiisoeugenol in ranges from 20% to as high as 98%. nih.gov
Role of Laccases and Peroxidases in Phenolic Oxidation
The key enzymes in the biocatalytic formation of dehydrodiisoeugenol are laccases and peroxidases. mdpi.comresearchgate.netnih.gov These enzymes, including well-known examples like horseradish peroxidase (HRP) and peroxidases from sources like Cocos nucifera (coconut), are oxidoreductases that catalyze the oxidation of phenolic compounds. mdpi.comnih.govnih.gov
Laccases are copper-containing enzymes that utilize molecular oxygen to oxidize a wide range of phenolic and non-phenolic substrates, producing water as the only byproduct, which aligns with the principles of green chemistry. researchgate.netnih.gov Peroxidases, on the other hand, typically use hydrogen peroxide as the oxidizing agent. nih.gov Both enzyme classes function by abstracting an electron from the phenolic hydroxyl group of the isoeugenol molecule. mdpi.comnih.gov This single-electron oxidation generates a phenoxy radical, a highly reactive intermediate. mdpi.comnih.gov The generation of this radical is the crucial first step that initiates the dimerization process. mdpi.comresearchgate.net
Elucidation of Radical Coupling Pathways (e.g., β,5-coupling)
Following the enzymatic generation of isoeugenol phenoxy radicals, the formation of dehydrodiisoeugenol proceeds through a spontaneous radical coupling reaction. mdpi.comnih.gov The unpaired electron on the phenoxy radical is not localized to the oxygen atom but is delocalized across the aromatic ring and the propenyl side chain through resonance. nih.govresearchgate.net
This delocalization allows for the formation of various resonance structures, leading to several potential coupling patterns. The specific structure of (+/-)-trans-dehydrodiisoeugenol results from a β,5-coupling mechanism. In this pathway, a carbon-carbon bond forms between the β-carbon of the propenyl side chain of one isoeugenol radical and the C5 position on the aromatic ring of a second isoeugenol radical. This is followed by an intramolecular cyclization (an intramolecular conjugate addition) where the phenolic oxygen of the second unit attacks the β-carbon, forming the characteristic dihydrobenzofuran ring system of dehydrodiisoeugenol. nih.govresearchgate.net This process is a type of oxidative dimerization. nih.gov
Engineered Biocatalytic Systems for Dehydrodiisoeugenol Synthesis
To improve the efficiency and selectivity of dehydrodiisoeugenol production, researchers have focused on developing engineered biocatalytic systems. nih.govmdpi.com This involves the use of whole-cell biocatalysts or purified enzymes under optimized conditions to maximize yield and control product formation. nih.govmdpi.com
Optimization of Bioreaction Conditions (pH, Enzyme Concentration, Reaction Time, Oxygenation)
The yield and rate of biocatalytic dehydrodiisoeugenol synthesis are highly dependent on several reaction parameters. Optimizing these conditions is critical for creating an efficient process. Key factors include pH, the ratio of organic co-solvents, and reaction time. nih.gov For instance, early work by Krawczyk et al. using horseradish peroxidase (HRP) and hydrogen peroxide in a methanol-buffer solution reported a 22% yield after 25 hours at a pH of 6. nih.gov Later studies, such as those by Chioccara et al., demonstrated the significant impact of pH and solvent composition, finding that the highest yield was achieved at a pH of 3 with a 10% methanol (B129727) concentration. nih.gov Nascimento et al. achieved a near-quantitative yield of 99% using HRP and H₂O₂. nih.gov
| Enzyme System | Key Parameters Optimized | Reported Yield | Reference |
|---|---|---|---|
| Horseradish Peroxidase (HRP) / H₂O₂ | pH: 6, Reaction Time: 25 hours, Solvent: Methanol-buffer | 22% | nih.gov |
| Horseradish Peroxidase (HRP) / H₂O₂ | pH: 3, Solvent: 10% Methanol | Highest yield reported in the study | nih.gov |
| Horseradish Peroxidase (HRP) / H₂O₂ | Not specified in detail | 99% | nih.gov |
| Pseudomonas putida NCIM 2176 (whole-cell) | Cell culture biocatalysis | 16% of (+)-DHIE | nih.gov |
| Bacillus pumulus (whole-cell) | Transformation of isoeugenol | Racemic mixture of DHIE | nih.gov |
Stereocontrol in Biocatalytic Dehydrodiisoeugenol Production
Controlling the stereochemistry of the final product is a significant challenge in synthesis. Standard oxidative coupling often leads to a racemic mixture of (+)- and (-)-dehydrodiisoeugenol because the radical-radical coupling is not inherently stereoselective. nih.govresearchgate.net However, achieving stereocontrol is possible through biocatalytic approaches. For example, Nascimento and colleagues were able to obtain both the (+) and (-) enantiomers by first synthesizing the racemic mixture and then using chemical derivatization to form diastereomers that could be separated by HPLC. nih.gov
A more direct approach involves using specific microorganisms as whole-cell biocatalysts. The transformation of isoeugenol using a culture of Pseudomonas putida was shown to produce (+)-dehydrodiisoeugenol with a 16% yield, demonstrating a degree of enantioselectivity in the biocatalytic process. nih.gov In contrast, using Bacillus pumulus resulted in a racemic mixture. nih.gov The quest for stereocontrol often involves dirigent proteins, which are special proteins that can guide the coupling of phenoxy radicals toward a specific stereoisomer, although they lack oxidative catalytic activity themselves. researchgate.net
Phytochemical Biogenesis of Dehydrodiisoeugenol in Plant Species
Dehydrodiisoeugenol is a naturally occurring neolignan found in a variety of plant species. mdpi.comnih.gov It is considered a secondary metabolite, which often plays a role in the plant's defense mechanisms against pathogens and insects. nih.gov The biosynthesis of dehydrodiisoeugenol in plants follows a similar enzymatic oxidative coupling pathway as seen in biocatalytic systems, originating from phenylpropanoid precursors derived from the shikimic acid pathway. nih.gov
The compound was first isolated from the bark of Myristica fragrans (nutmeg) in 1973. mdpi.comnih.govnih.gov Since then, it has been identified in more than 17 different plant species across several families, including Aristolochiaceae, Lauraceae, Magnoliaceae, and Piperaceae. mdpi.comnih.gov The concentration of dehydrodiisoeugenol can vary significantly depending on the plant species, ranging from approximately 0.08 to 0.53 mg per gram of plant material. mdpi.com
| Plant Family | Plant Species Example | Reference |
|---|---|---|
| Myristicaceae | Myristica fragrans (Nutmeg) | mdpi.comnih.govnih.gov |
| Lauraceae | Licaria aritu | nih.gov |
| Aristolochiaceae | - | mdpi.comnih.gov |
| Magnoliaceae | - | mdpi.comnih.gov |
| Piperaceae | - | mdpi.comnih.gov |
Chemical Synthesis and Derivatization Strategies for +/ Trans Dehydrodiisoeugenol
Total Synthesis Approaches to Dehydrodiisoeugenol (B190919)
The total synthesis of dehydrodiisoeugenol primarily relies on the oxidative dimerization of isoeugenol (B1672232), a readily available starting material. Various methods have been developed to achieve this transformation, with a focus on improving yield and controlling stereochemistry.
Metal-Catalyzed Oxidative Dimerization Reactions
Several metal catalysts have been effectively employed to facilitate the oxidative dimerization of isoeugenol to form dehydrodiisoeugenol. The general mechanism involves the generation of a phenoxy radical from isoeugenol, which then undergoes dimerization. mdpi.comresearchgate.net
One of the earliest reported methods, dating back to 1950, utilized ferric chloride (FeCl₃) as the catalyst in an ethanol-water solvent system, affording dehydrodiisoeugenol in a 30% yield. mdpi.comresearchgate.net Subsequent modifications to this method have been explored, though sometimes resulting in lower yields. researchgate.net
Silver(I) oxide (Ag₂O) has also been used as a catalyst for the radical dimerization of isoeugenol. In a reaction conducted in toluene (B28343) and acetone (B3395972) at room temperature, a 40% yield of dehydrodiisoeugenol was achieved. mdpi.comresearchgate.net
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as an effective reagent for the oxidative dimerization of p-alkenylphenols, including isoeugenol, to produce substituted (±)-trans-dihydrobenzofurans. mdpi.com This method offers a pathway to the core structure of dehydrodiisoeugenol.
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Ferric Chloride (FeCl₃) | Ethanol-Water | 30 | mdpi.comresearchgate.net |
| Silver(I) Oxide (Ag₂O) | Toluene/Acetone | 40 | mdpi.comresearchgate.net |
| Cerium(IV) Ammonium Nitrate (CAN) | Not Specified | Not Specified | mdpi.com |
Diastereoselective and Enantioselective Synthetic Routes
Controlling the stereochemistry of the newly formed chiral centers during the dimerization of isoeugenol is a significant challenge. Diastereoselective and enantioselective approaches aim to produce specific stereoisomers of dehydrodiisoeugenol, which can exhibit different biological activities.
Research has focused on developing new methods for the diastereoselective oxidative dimerization of isoeugenol by varying reaction conditions. mdpi.com While specific details on highly diastereoselective metal-catalyzed reactions are limited in the provided context, the importance of controlling the formation of the trans isomer is evident.
Enantioselective synthesis, which aims to produce a single enantiomer, is also of great interest. Studies have shown that the enantiomers of dehydrodiisoeugenol can have different potencies in biological assays. For instance, against Trypanosoma cruzi, the causative agent of Chagas disease, (-)-dehydrodiisoeugenol was found to be more active than (+)-dehydrodiisoeugenol. mdpi.com Similarly, against Schistosoma mansoni, the (±)-racemic mixture and the (-)-enantiomer showed greater activity than the (+)-enantiomer. mdpi.com The resolution of racemic dehydrodiisoeugenol can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column. mdpi.com
Semi-Synthetic Modifications and Analog Design
To explore the structure-activity relationships (SAR) and potentially enhance the biological effects of dehydrodiisoeugenol, researchers have synthesized a variety of derivatives through semi-synthetic modifications. nih.gov These modifications typically target the phenolic hydroxyl group and the propenyl side chain. nih.gov
Synthesis of Ether, Ester, and Other Structural Derivatives
A range of ether and ester derivatives of dehydrodiisoeugenol have been synthesized and evaluated for their biological activities. These modifications can alter the compound's polarity, solubility, and interaction with biological targets.
Ether Derivatives: Methylation of the phenolic hydroxyl group of (±)-dehydrodiisoeugenol has been achieved using reagents such as methyl iodide with potassium carbonate, methyl iodide with sodium hydride, or dimethyl sulfate (B86663) with potassium carbonate, with yields ranging from 56% to 86%. nih.gov Benzyl (B1604629) ether derivatives have also been prepared from (-)-dehydrodiisoeugenol using benzyl halides and potassium carbonate. mdpi.com An allyl ether derivative was synthesized by reacting (±)-dehydrodiisoeugenol with allyl bromide and potassium carbonate, yielding 73%. nih.gov
Ester Derivatives: Acetylation of the phenolic hydroxyl group of (±)-dehydrodiisoeugenol has been accomplished using acetic anhydride (B1165640) and pyridine (B92270) or acetyl chloride and triethylamine, albeit with lower yields of 18% and 23%, respectively. mdpi.com
Other Derivatives: Further modifications include the synthesis of aldehydes and carboxylic acids. For example, an aldehyde derivative was synthesized from (±)-dehydrodiisoeugenol using potassium periodate (B1199274) and osmium tetroxide with a high yield of 96%. nih.gov Another aldehyde was prepared from a benzyl ether derivative using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com This aldehyde was then converted to a carboxylic acid using silver(I) oxide or reduced to an alcohol with sodium borohydride. mdpi.com
| Derivative Type | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Methyl Ether | Methyl iodide, K₂CO₃ | 77 | nih.gov |
| Methyl Ether | Dimethyl sulphate, K₂CO₃ | 86 | nih.gov |
| Allyl Ether | Allyl bromide, K₂CO₃ | 73 | nih.gov |
| Acetyl Ester | Acetic anhydride, Pyridine | 18 | mdpi.com |
| Aldehyde | KIO₄, OsO₄ | 96 | nih.gov |
Design Principles for Structure-Activity Relationship (SAR) Exploration
The synthesis of analogs is guided by the need to understand the structural features crucial for biological activity. SAR studies on dehydrodiisoeugenol and its derivatives have provided valuable insights. For instance, a study on dehydrodieugenol (B1670544) B, a related neolignan, and its synthetic analogs against Trypanosoma cruzi revealed a wide tolerance for modifications and substituent deletions, with some analogs showing improved bioactivity. nih.gov This suggests that the core scaffold is a good starting point for developing new antiparasitic agents. nih.gov
For antitrypanosomal activity, the introduction of additional substituents on the aromatic ring of dehydrodiisoeugenol has been shown to increase activity against the trypomastigote form of T. cruzi. mdpi.com However, these derivatives were not active against the intracellular amastigote form, highlighting the complexity of SAR. mdpi.com The antioxidant activity of dehydrodiisoeugenol is attributed to the phenolic hydroxyl group at C-4 and is influenced by the methoxy (B1213986) group at C-4 in the other ring. mdpi.com
Challenges and Innovations in Dehydrodiisoeugenol Synthetic Methodology
While metal-catalyzed oxidative dimerization is a common approach, it often suffers from moderate yields and a lack of stereocontrol. A significant challenge lies in developing more efficient and selective synthetic methods.
Innovations in this area include the use of biocatalysis as a greener and more selective alternative to classical chemical synthesis. mdpi.com Enzymes such as peroxidases (e.g., from horseradish and Cocos nucifera) and laccases have been used to catalyze the oxidative dimerization of isoeugenol, with yields ranging from 20% to 98%. mdpi.com These enzymatic methods operate under mild, environmentally friendly conditions and can offer improved stereoselectivity. mdpi.com For example, horseradish peroxidase in a methanol-citrate-phosphate buffer system produced a mixture of four dehydrodiisoeugenol isomers, with (E)-(±)-trans-dehydrodiisoeugenol being the most abundant (95.7% of the mixture). mdpi.com
Further advancements in synthetic methodology could focus on the development of novel catalytic systems that provide high yields and complete stereocontrol, enabling the efficient production of specific, biologically active stereoisomers of dehydrodiisoeugenol.
Advanced Analytical Characterization and Stereochemical Elucidation of Dehydrodiisoeugenol
High-Resolution Mass Spectrometry for Structural Confirmation (e.g., HR-ESI-MS)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural confirmation of (+/-)-trans-Dehydrodiisoeugenol, providing a highly accurate mass measurement that facilitates the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar compounds like dehydrodiisoeugenol (B190919), as it typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.
When subjected to HR-ESI-MS analysis, the exact mass of the molecular ion is measured with high precision, typically to within 5 ppm. This level of accuracy allows for the unambiguous determination of the molecular formula (C₂₀H₂₂O₄ for dehydrodiisoeugenol).
Table 1: Representative HR-ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |
|---|---|---|---|
| 327.1596 | 312.1362 | CH₃ (15.0234) | Loss of a methyl radical from a methoxy (B1213986) group. |
| 327.1596 | 299.1283 | C₂H₄ (28.0313) | Cleavage of the propenyl side chain. |
| 327.1596 | 163.0759 | C₁₀H₁₀O₂ (162.0681) | Cleavage of the dihydrofuran ring, representing one of the substituted phenylpropane units. |
Chiral Chromatography (HPLC) for Enantiomeric Separation and Purity Assessment
Since this compound is a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating the two enantiomers and assessing their purity. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including lignans (B1203133). pdx.edu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation.
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the enantiomeric peaks. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile and the confirmation of peak purity.
Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Outcome | Two baseline-resolved peaks corresponding to the (+) and (-) enantiomers. |
Quantitative Analytical Methods for Dehydrodiisoeugenol in Complex Matrices (e.g., in vitro biological samples)
For the quantitative determination of dehydrodiisoeugenol in complex matrices such as in vitro biological samples (e.g., cell lysates, microsomal incubations), a highly sensitive and selective method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
The method involves developing a robust chromatographic separation to resolve the analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interferences from the biological matrix.
Method validation is a critical step to ensure the reliability of the results and is performed according to regulatory guidelines. Key validation parameters include selectivity, linearity, range, accuracy, precision, recovery, and stability. An internal standard, typically a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for variability in sample preparation and instrument response.
Table 4: Representative Validation Parameters for a Quantitative LC-MS/MS Method
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. |
| Recovery (%) | Consistent, precise, and reproducible. |
Mechanistic Dissections of Biological Activities of Dehydrodiisoeugenol
Antioxidant Mechanisms and Oxidative Stress Modulation
Dehydrodiisoeugenol (B190919) exhibits notable antioxidant properties through direct and indirect mechanisms, contributing to the mitigation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov
Radical Scavenging Activities (DPPH, ABTS, Hydroxyl Radicals)
Dehydrodiisoeugenol has demonstrated the ability to directly scavenge various free radicals. Its efficacy is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These assays measure the capacity of an antioxidant to donate an electron or hydrogen atom to neutralize free radicals. nih.gov Studies have shown that dehydrodiisoeugenol effectively scavenges these radicals in a dose-dependent manner. nih.gov Furthermore, it has been reported to exhibit hydroxyl radical scavenging activity, which is particularly significant as hydroxyl radicals are among the most reactive and damaging ROS. nih.gov
The antioxidant capacity of dehydrodiisoeugenol is attributed to its chemical structure, which includes phenolic hydroxyl groups that can readily donate a hydrogen atom to stabilize free radicals.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)
Beyond direct radical scavenging, dehydrodiisoeugenol can also enhance the body's endogenous antioxidant defenses. It has been shown to preserve the activities of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in neuronal cells under glutamate-induced injury. researchgate.net
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species. wikipedia.org By maintaining SOD activity, dehydrodiisoeugenol helps to reduce the levels of the superoxide radical, a primary ROS. nih.govnih.gov
Glutathione Peroxidase (GPx): This enzyme is crucial for reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. nih.govnih.gov The preservation of GPx activity by dehydrodiisoeugenol further contributes to the detoxification of harmful ROS.
This modulation of endogenous antioxidant enzymes suggests that dehydrodiisoeugenol not only neutralizes existing free radicals but also bolsters the cellular machinery responsible for preventing oxidative damage. researchgate.net
Anti-inflammatory Signal Transduction Pathways
Dehydrodiisoeugenol exerts anti-inflammatory effects by intervening in key signaling pathways that orchestrate the inflammatory response.
Inhibition of NF-κB Activation and Downstream Gene Expression
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. researchgate.netnih.gov
Dehydrodiisoeugenol has been found to significantly inhibit the activation of NF-κB in macrophages stimulated with LPS. researchgate.netnih.gov It achieves this by preventing the phosphorylation-dependent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic form. nih.gov This inhibition of NF-κB activation consequently leads to the downregulation of downstream pro-inflammatory genes. researchgate.net
Cyclooxygenase (COX-2) Expression Regulation in Macrophage Cellular Models
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory process by catalyzing the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govnih.gov The expression of COX-2 is tightly regulated and is often induced by pro-inflammatory stimuli like LPS in immune cells such as macrophages. nih.gov
Research has demonstrated that dehydrodiisoeugenol strongly inhibits the expression of the COX-2 gene in murine macrophage cell lines (RAW264.7) stimulated with LPS. researchgate.netnih.gov This effect is a direct consequence of its ability to block NF-κB activation, as NF-κB is a key transcriptional regulator of the COX-2 gene. nih.gov By suppressing COX-2 expression, dehydrodiisoeugenol effectively reduces the production of pro-inflammatory prostaglandins. nih.gov
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (in vitro models)
Dehydrodiisoeugenol has shown promise as an anticancer agent by inducing antiproliferative and apoptotic effects in various cancer cell lines in vitro. researchgate.net Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov
Studies have reported the cytotoxicity of dehydrodiisoeugenol against several cancer cell lines, including P-388, KB16, A549, and HT-29. researchgate.net The underlying mechanisms often involve the induction of apoptosis. For instance, in some cancer cell models, treatment with compounds structurally related to dehydrodiisoeugenol has been shown to lead to a decrease in the mitochondrial membrane potential and an increase in the generation of reactive oxygen species, which are key events in the intrinsic apoptotic pathway. nih.gov
Furthermore, the apoptotic process is often mediated by a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-7) is a hallmark of apoptosis. nih.gov Research on similar compounds has shown significant upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the mitochondrial apoptotic pathway. nih.gov While the precise molecular targets of dehydrodiisoeugenol in different cancer cell lines are still under investigation, its ability to induce apoptosis underscores its potential as an antiproliferative agent.
Induction of Endoplasmic Reticulum (ER) Stress Pathways
(+/-)-trans-Dehydrodiisoeugenol (DHIE) has been shown to engage the endoplasmic reticulum (ER) stress response, a crucial cellular signaling network activated by an imbalance between the load of proteins entering the ER and its folding capacity. nih.govnih.gov This compound can inhibit ER stress, contributing to its protective effects in certain cellular models. nih.gov In the context of lipid-induced stress in vascular smooth muscle cells, DHIE has been observed to counteract pathological processes by mitigating ER stress. nih.gov The unfolded protein response (UPR) is a key component of the ER stress pathways. nih.gov While the precise mechanisms of how DHIE modulates the three main branches of the UPR—PERK, IRE1, and ATF6—are still under detailed investigation, its ability to influence ER stress is a significant aspect of its biological activity. This modulation can lead to either cell survival or, under conditions of chronic stress, apoptosis. nih.gov
Cell Cycle Arrest and Autophagy Modulation in Preclinical Cell Models
A significant mechanism of action for this compound is its ability to induce cell cycle arrest, particularly at the G0/G1 and G2/M phases, in cancer cell models. nih.govfrontiersin.orgnih.gov In breast cancer cells, DHIE has been shown to arrest the cell cycle at the G0/G1 phase. frontiersin.orgresearchgate.netnih.gov This halt in proliferation is a key component of its anticancer activity.
In concert with cell cycle arrest, DHIE also modulates autophagy, a cellular process of degradation and recycling of its own components. nih.gov The interplay between cell cycle regulation and autophagy is complex; autophagy can be activated during certain phases of the cell cycle to provide energy and remove damaged organelles. nih.gov In some cancer models, the inhibition of autophagic flux, which is the complete process of autophagy, has been linked to G2/M cell cycle arrest and the induction of apoptosis. nih.gov While DHIE's precise influence on autophagic flux in all cell types is an area of ongoing research, its dual ability to halt the cell cycle and modulate autophagy underscores a multi-pronged approach to inhibiting cancer cell proliferation.
Molecular Targeting of Key Signaling Proteins (e.g., PLK1-p53 Axis)
At the molecular level, this compound exerts its effects by directly targeting key proteins involved in cell cycle regulation and tumor progression. nih.govfrontiersin.org A primary target identified is the Polo-like kinase 1 (PLK1)-p53 signaling axis. nih.govfrontiersin.orgresearchgate.netnih.gov PLK1 is a critical regulator of mitosis, and its overexpression is common in many cancers.
Research indicates that DHIE can inhibit the expression of PLK1. nih.govfrontiersin.org This inhibition, in turn, affects the tumor suppressor protein p53, leading to cell cycle arrest. nih.govfrontiersin.org The regulatory effect of DHIE on p53 can vary between different types of cancer cells, but the ultimate outcome is the cessation of the cell cycle. nih.govfrontiersin.org Molecular docking studies have further supported the interaction between DHIE and PLK1, suggesting a direct binding that underpins its inhibitory action. nih.govresearchgate.net This targeted approach on the PLK1-p53 axis highlights a specific mechanism for the anticancer properties of DHIE. nih.govfrontiersin.orgresearchgate.netnih.gov
Antimicrobial and Antiparasitic Action Modes
Trypanocidal Mechanisms: Mitochondrial Dysfunction and Organelle Alterations
This compound demonstrates notable activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. Its primary mechanism of action involves inducing significant mitochondrial dysfunction. mdpi.commdpi.com This is characterized by swelling of the mitochondria and a disorganization of the mitochondrial cristae. mdpi.com
In addition to mitochondrial damage, DHIE causes alterations in other vital organelles within the parasite, including the Golgi complex. mdpi.com These ultrastructural changes disrupt essential metabolic and cellular processes, ultimately leading to the parasite's death. Studies comparing the racemic mixture with its individual enantiomers found that (-)-DHIE displayed the most potent activity against T. cruzi trypomastigotes, followed by (+)-DHIE, with the racemic form showing the lowest activity. mdpi.com This suggests a stereoselective interaction with its parasitic targets.
Inhibition of Parasite Promastigote Proliferation (e.g., Leishmania major)
The antiparasitic activity of this compound extends to other protozoa, including Leishmania major, which causes cutaneous leishmaniasis. mdpi.comresearchgate.net DHIE has been shown to inhibit the proliferation of Leishmania major promastigotes, the flagellated, extracellular stage of the parasite's life cycle. mdpi.comnih.gov
The inhibitory mechanism is reported to involve the induction of apoptosis in the parasite. mdpi.com The effectiveness of DHIE against Leishmania promastigotes further establishes its potential as a broad-spectrum antiparasitic agent, targeting fundamental cellular processes necessary for parasite survival and replication.
Structure-Activity Relationship (SAR) and Molecular Docking Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity and for designing more potent analogues. mdpi.comnih.gov For its trypanocidal activity, SAR studies have revealed that substitutions on the aromatic ring of the DHIE scaffold can enhance its potency against T. cruzi. mdpi.com For instance, certain semi-synthetic derivatives showed higher activity against the trypomastigote form of the parasite than the parent compound. mdpi.com This indicates that the electronic and steric properties of the aromatic rings are key determinants for its antiparasitic effects.
Molecular docking studies have provided further insights into the binding interactions of DHIE with its molecular targets. nih.govnih.gov In the context of its anticancer activity, docking simulations have been used to model the binding of DHIE to the active site of PLK1. nih.govresearchgate.net These computational models help to visualize and predict the binding orientation and affinity, corroborating the experimental findings that PLK1 is a direct target. nih.govresearchgate.net Similarly, molecular docking has been employed to screen for other potential targets, such as SIRT1, in relation to DHIE's role in mitigating mitochondrial dysfunction. nih.govnih.gov These computational approaches are invaluable for rationalizing the observed biological activities and guiding the development of new, optimized derivatives. nih.gov
Identification of Pharmacophores and Key Structural Determinants
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these features in dehydrodiisoeugenol is crucial for understanding its bioactivity and for designing more potent synthetic derivatives.
Analysis of dehydrodiisoeugenol's structure reveals several key determinants of its biological activity, particularly its antioxidant properties. The potential for this compound to scavenge harmful radicals is explained by specific structural characteristics. nih.gov A critical feature is the phenolic hydroxyl (-OH) group located at the C(4) position of one of the phenyl rings, which is considered vital for its antioxidant capacity. nih.gov Conversely, the presence of a methoxy (B1213986) group at C(4) on the other ring has been shown to reduce its effectiveness against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical. nih.gov
Furthermore, structure-activity relationship studies on semi-synthetic derivatives of dehydrodiisoeugenol have provided insights into the features required for other biological effects, such as antitrypanosomal activity. Research has shown that the addition of further substituents to the aromatic rings of the dehydrodiisoeugenol scaffold enhances its activity against the trypomastigote form of Trypanosoma cruzi. nih.gov This suggests that the core dihydrobenzofuran structure serves as a valuable scaffold, and modifications to the aromatic rings are a key strategy for tuning its biological effects.
| Structural Feature/Pharmacophore | Position | Associated Biological Activity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) Group | C(4) | Key determinant for antioxidant activity. | nih.gov |
| Methoxy (-OCH3) Group | C(4) in ring C | Reduces ABTS radical scavenging activity. | nih.gov |
| Substituted Aromatic Ring | Phenyl Rings | Additional substitutions contribute to enhanced antitrypanosomal activity. | nih.gov |
Computational Chemistry and Binding Affinity Predictions
Computational chemistry offers powerful tools for predicting how a molecule like dehydrodiisoeugenol will interact with a biological target, such as an enzyme or receptor. nih.gov Methods like molecular docking and pharmacophore modeling are used to forecast the preferred orientation (pose) of a ligand when bound to a protein and to estimate the strength of that interaction, known as binding affinity. nih.govmdpi.com A higher binding affinity, often indicated by a more negative docking score, suggests a more stable and potent interaction. nih.gov
While specific computational docking and binding affinity studies for dehydrodiisoeugenol are not extensively detailed in the available literature, the process would follow a standardized workflow. Initially, a three-dimensional structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). mdpi.com Using specialized software, the dehydrodiisoeugenol molecule is then "docked" into the protein's active site. nih.govmdpi.com The software's scoring functions then calculate the binding energy, which helps predict the stability of the complex. nih.gov
These computational approaches are instrumental in drug discovery, allowing for the rapid screening of large numbers of compounds and providing insights into the atomic-level interactions that drive biological activity. nih.gov For dehydrodiisoeugenol, such studies could elucidate how it interacts with various enzymes, guiding the development of new derivatives with enhanced or more specific activities.
Enzyme Modulation Mechanisms (e.g., Fatty Acid Amide Hydrolase)
One of the key ways that natural compounds exert their effects is by modulating the activity of specific enzymes. A prominent example relevant to the biological activities of compounds like dehydrodiisoeugenol is the enzyme Fatty Acid Amide Hydrolase (FAAH).
FAAH is an integral membrane enzyme belonging to the serine hydrolase family. tocris.comwikipedia.org Its primary role within the endocannabinoid system is the breakdown (hydrolysis) of fatty acid amides, most notably the endocannabinoid anandamide (B1667382). nih.govnih.gov By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity. nih.gov Pharmacological inhibition of FAAH prevents this breakdown, leading to elevated levels of anandamide. mdpi.comnih.gov This enhancement of endocannabinoid tone can produce analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov
Research has shown that various natural compounds can modulate FAAH activity. nih.gov Notably, certain neolignans—the class of compounds to which dehydrodiisoeugenol belongs—have been identified as FAAH modulators. nih.gov For instance, licarin A, a neolignan structurally related to dehydrodiisoeugenol, has been reported to interact with FAAH. nih.gov Many FAAH inhibitors function by reacting with the catalytic serine residue (Ser241) in the enzyme's active site. nih.gov Given that dehydrodiisoeugenol is a neolignan with known anti-inflammatory properties, it is plausible that it could modulate FAAH or other related enzymes. However, direct studies are required to confirm whether it acts as an FAAH inhibitor and to elucidate the precise molecular mechanism of its action.
Preclinical Mechanistic Pharmacology and Metabolism of Dehydrodiisoeugenol
In Vitro Cell-Based Models for Mechanistic Studies
In vitro cell-based assays are fundamental tools for dissecting the molecular mechanisms underlying the biological effects of a compound. These models allow for controlled experiments to identify specific cellular targets and pathways modulated by (+/-)-trans-dehydrodiisoeugenol.
High-Throughput Screening for Target Identification
High-throughput screening (HTS) enables the rapid assessment of a compound's effect on a vast number of biological targets. ox.ac.uk This technology utilizes automated liquid handling, advanced plate readers, and high-content imaging to efficiently screen large libraries of compounds against specific assays. ox.ac.ukdomainex.co.uk For a compound like DDIE, HTS can be employed to identify its primary molecular targets, such as specific enzymes or receptors, by measuring changes in cellular processes like gene expression, protein activation, or cell viability in response to the compound. youtube.com For instance, an HTS assay could be designed to screen DDIE against a panel of kinases to identify potential inhibitory activity, or to assess its impact on the expression of inflammatory genes in immune cells. youtube.comnih.gov This unbiased approach can reveal novel mechanisms of action and provide a foundation for more focused mechanistic studies. ox.ac.uk
Cellular Uptake and Intracellular Distribution Studies
Understanding how a compound enters cells and where it localizes is critical for interpreting its biological activity. Cellular uptake and intracellular distribution studies for DDIE would involve treating various cell lines with the compound and using techniques like fluorescence microscopy or mass spectrometry to track its presence within different cellular compartments. nih.govnih.gov These studies can reveal whether DDIE passively diffuses across the cell membrane or requires active transport mechanisms. Furthermore, determining its accumulation in specific organelles, such as the mitochondria or nucleus, can provide clues about its mode of action. nih.gov For example, localization to the nucleus might suggest an effect on gene transcription, while accumulation in mitochondria could indicate an impact on cellular metabolism. Models have been developed to predict the intracellular concentrations of chemicals by considering factors like binding to culture vessel plastics, interactions with media components, and the permeability of both ionized and unionized forms of the compound. nih.gov
In Vivo Animal Models for Mechanistic Elucidation
While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding how a compound behaves in a whole organism. These models allow for the investigation of complex physiological responses and the interplay between different organ systems.
Pharmacodynamic Biomarker Analysis in Relevant Disease Models
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. nih.gov In animal models of diseases where DDIE shows potential, such as inflammatory conditions, researchers can analyze various biomarkers to understand its mechanism of action. This could involve measuring the levels of inflammatory cytokines, the activity of specific enzymes, or the expression of target genes in tissues of interest following DDIE administration. nih.gov For instance, in a mouse model of arthritis, a reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the synovial fluid after DDIE treatment would serve as a PD biomarker, providing evidence of its anti-inflammatory effects in a living system. The identification of such biomarkers is crucial for translating preclinical findings to clinical settings and for monitoring treatment response. nih.gov
Metabolism Studies: Metabolite Identification and Enzyme Involvement in Model Systems
The metabolism of a compound can significantly influence its activity, duration of action, and potential for toxicity. In vivo and in vitro metabolism studies of DDIE have been conducted to identify its metabolites and the enzymes responsible for their formation. nih.gov These studies typically involve administering DDIE to animal models, such as mice, and analyzing biological samples like urine, feces, and plasma using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the resulting metabolites. youtube.com
A study identified a total of thirteen metabolites of DDIE through in vivo and in vitro experiments. nih.gov The major metabolic pathways were found to be demethylation and a ring-opening reaction. nih.gov Further investigation using recombinant cytochrome P450 (CYP) enzymes revealed that CYP1A1 is a primary enzyme involved in the formation of four of these metabolites. nih.gov In vitro test systems, such as cryopreserved hepatocytes and subcellular fractions like microsomes and S9, are commonly used to characterize a compound's metabolic profile. youtube.com
| Metabolite Type | Metabolic Reaction | Key Enzymes Involved |
| Demethylated Metabolites | Removal of a methyl group | Cytochrome P450 enzymes (e.g., CYP1A1) nih.gov |
| Ring-Opened Metabolites | Cleavage of the benzofuran (B130515) ring structure | Cytochrome P450 enzymes nih.gov |
| Glucuronidated Metabolites | Conjugation with glucuronic acid | UDP-glucuronosyltransferases (UGTs) |
| Sulfated Metabolites | Conjugation with a sulfate (B86663) group | Sulfotransferases (SULTs) |
Enantiomeric Differences in Biological Activity and Metabolism
Many chiral drugs exhibit enantiomer-specific differences in their pharmacological effects and metabolic profiles. nih.govyoutube.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. youtube.com While specific studies directly comparing the biological activity and metabolism of the individual (+) and (-) enantiomers of trans-dehydrodiisoeugenol are not extensively detailed in the provided search results, the general principles of stereoselectivity in drug action and metabolism are well-established.
Natural Occurrence, Isolation, and Ecological Significance of Dehydrodiisoeugenol
Distribution and Concentration in Diverse Plant Families
(+/-)-trans-Dehydrodiisoeugenol has been identified in several plant families, indicating a widespread, albeit not universal, distribution. Research has confirmed its presence in the families Aristolochiaceae, Lauraceae, Magnoliaceae, Myristicaceae, and Piperaceae. nih.gov The concentration of this compound can vary significantly depending on the plant species, ranging from 0.08 to 0.53 mg/g of plant material. nih.gov
The initial isolation of dehydrodiisoeugenol (B190919) was from the bark of Myristica fragrans (nutmeg) in 1973. nih.govnih.gov In the oleoresins of nutmeg fruits, dehydrodiisoeugenol has been identified along with related compounds. For instance, one analysis of ethyl acetate (B1210297) oleoresin from nutmeg found a combined concentration of dehydrodiisoeugenol and licarin E to be 5.9%. agriculturejournals.cz
Within the Aristolochiaceae family, species of the genus Aristolochia have been found to contain this compound. For example, it has been identified in Aristolochia fordiana. nih.gov Studies on Aristolochia brevipes and Aristolochia taliscana have highlighted the presence of the related compound licarin A, which has shown strong antimycobacterial activity. nih.gov
The Lauraceae family is another significant source of this compound. It has been separated from the wood of Licaria aritu. nih.gov Essential oils from various Lauraceae species are known for their complex chemical compositions, which contribute to their biological activities. researchgate.net
In the Magnoliaceae family, this compound has been reported. Southern Magnolia (Magnolia grandiflora) is a well-known member of this family, recognized for its large, fragrant flowers. ufl.edu
The Myristicaceae family, particularly Myristica fragrans, is a well-documented source. Six compounds, including dehydrodiisoeugenol, were isolated from the seed of Myristica fragrans. agriculturejournals.cz
Finally, the Piperaceae family, which includes many aromatic plants, also contains species that produce this compound. nih.gov The genus Piper is known for its diverse secondary metabolites, including essential oils with a wide range of biological effects. nih.gov
| Plant Family | Genus/Species Example(s) | Part of Plant | Reported Concentration/Presence | Reference |
|---|---|---|---|---|
| Aristolochiaceae | Aristolochia fordiana, Aristolochia brevipes | Not specified, Rhizomes | Presence confirmed; Licarin A identified with significant bioactivity. | nih.govnih.gov |
| Lauraceae | Licaria aritu | Wood | Presence confirmed. | nih.gov |
| Magnoliaceae | Magnolia species | Not specified | Presence confirmed. | nih.gov |
| Myristicaceae | Myristica fragrans (Nutmeg) | Bark, Seed, Fruit Oleoresins | First isolated from bark; Found in seed; 5.9% (combined with licarin E) in ethyl acetate oleoresin. | nih.govagriculturejournals.cz |
| Piperaceae | Piper species | Not specified | Presence confirmed. | nih.gov |
Advanced Extraction and Isolation Techniques from Plant Biomass
The extraction and isolation of this compound from plant biomass involve a multi-step process that typically begins with solvent extraction followed by chromatographic purification.
A general procedure for isolating this compound, as exemplified by its extraction from nutmeg, is as follows:
Extraction : The powdered plant material, such as nutmeg powder, is subjected to extraction using a Soxhlet extractor. A sequence of solvents with increasing polarity, such as petroleum ether, ethyl acetate, acetone (B3395972), and ethanol (B145695), can be used to sequentially extract different classes of compounds. agriculturejournals.cz The ethyl acetate extract has been found to be particularly rich in dehydrodiisoeugenol. agriculturejournals.cz Other methods like conventional maceration and ultrasound-assisted extraction (UAE) with ethanol have also been employed to obtain oleoresins containing the compound. nih.gov
Concentration : The resulting extract is concentrated under vacuum using a rotary evaporator to remove the solvent. nih.gov
Chromatographic Separation : The concentrated extract is then subjected to chromatographic techniques for the separation of individual compounds. This often involves column chromatography over silica (B1680970) gel.
Purification and Identification : Fractions collected from column chromatography are further purified, often by recrystallization. The pure compound is then identified and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. agriculturejournals.cz
Advanced extraction techniques offer several advantages over conventional methods, including higher efficiency and reduced use of solvents. researchgate.net Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) utilize ultrasonic and microwave energy, respectively, to accelerate the extraction process. researchgate.net Supercritical fluid extraction (SFE) is another green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. researchgate.net
| Technique | Principle | Advantages |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer. | Reduced extraction time and temperature, lower solvent consumption. researchgate.net |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. | Faster extraction, higher yields, less solvent usage. researchgate.net |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as a solvent, which has properties of both a liquid and a gas. | Solvent-free extracts, tunable selectivity by adjusting pressure and temperature. researchgate.net |
Ecological Role of Dehydrodiisoeugenol in Plant Defense Mechanisms and Inter-species Interactions
Secondary metabolites play a crucial role in the survival of plants by mediating their interactions with the surrounding environment. nih.govnih.gov this compound, as a phenolic compound, is involved in the plant's defense system. nih.gov
Defense against Pathogens: Plants produce a variety of chemical compounds to defend against microbial pathogens. nih.gov Dehydrodiisoeugenol has demonstrated antimicrobial properties. For instance, dehydrodiisoeugenol from the mace of Myristica fragrans has been shown to help prevent dental caries caused by Streptococcus mutans. This suggests a role in protecting the plant itself from microbial attacks.
Defense against Herbivores: Plants have evolved a vast arsenal (B13267) of chemical defenses to deter herbivores. nih.govnih.gov These chemical compounds can be toxic, repellent, or antinutritive. nih.gov While direct studies on the effect of this compound on specific herbivores are limited, as a secondary metabolite, it is part of the plant's chemical defense strategy. nih.gov Phenolic compounds, in general, are a widespread group of defensive chemicals that can deter feeding by insects and other herbivores. nih.gov
Allelopathic Interactions: Allelopathy is a phenomenon where one plant influences the growth of another plant through the release of chemical compounds into the environment. nih.gov These allelochemicals can inhibit seed germination and seedling growth of competing plants. nih.gov Phenolic compounds are known to be involved in allelopathic interactions. nih.gov While the specific allelopathic effects of pure this compound have not been extensively detailed, its presence in plants suggests a potential role in mediating plant-plant competition. Some terpenoids, another class of secondary metabolites, have been shown to have allelopathic roles by inhibiting the growth and seed germination of neighboring plants. uv.mx
Future Research Trajectories and Academic Perspectives on Dehydrodiisoeugenol
Development of Novel and Sustainable Synthetic Routes
While DHIE can be isolated from over 17 plant species, the yields are often low, making natural extraction insufficient for large-scale research or application. nih.govmdpi.com Consequently, chemical synthesis starting from isoeugenol (B1672232) remains the primary route for obtaining significant quantities. nih.gov Current synthetic methodologies fall into two main categories: classical chemical synthesis and biocatalysis. mdpi.com
Classical methods often employ metal catalysts like ferric chloride or cerium ammonium (B1175870) nitrate (B79036), achieving yields from 30% to over 80%. nih.govmdpi.com However, the drive towards green chemistry is fueling research into more sustainable alternatives that avoid harsh conditions and metal contaminants.
Biocatalysis represents a promising and environmentally friendly frontier. mdpi.com This approach uses enzymes like peroxidases and laccases to catalyze the oxidative dimerization of isoeugenol. mdpi.com Research has demonstrated the use of horseradish peroxidase (HRP), peroxidases from coconut water (Cocos nucifera), and enzymes from microorganisms. mdpi.com These methods can achieve high yields, in some cases up to 98%, under mild conditions. mdpi.com A notable advantage is the potential for enantioselectivity; for instance, using coconut water as a catalyst has been shown to yield the (−)-DHIE enantiomer specifically. mdpi.com
Future research is focused on:
Discovering Novel Biocatalysts: Screening new microorganisms and plant cell cultures for enzymes that can produce DHIE with higher efficiency and selectivity. Studies have shown that cultivating plant cells like Bovardia ternifolia under nutritional stress can dramatically increase DHIE yields from isoeugenol. mdpi.com
Enzyme Immobilization and Process Optimization: Developing robust, reusable enzyme systems to make biocatalytic production more economically viable for industrial scale-up.
Flow Chemistry: Implementing continuous flow reactors for synthesis, which can offer better control over reaction parameters, improve safety, and increase throughput compared to traditional batch processes.
Interactive Table 1: Comparison of Selected Synthetic Routes for Dehydrodiisoeugenol (B190919)
| Method | Catalyst/System | Reported Yield | Key Feature | Reference |
|---|---|---|---|---|
| Classical Synthesis | Ferric Chloride | 30% | Early metal-catalyzed method. | nih.gov |
| Classical Synthesis | Cerium Ammonium Nitrate (CAN) | 81% | Higher yield under specific conditions. | mdpi.com |
| Biocatalysis | Horseradish Peroxidase (HRP) | 22-98.3% | Widely studied enzyme system. | mdpi.com |
| Biocatalysis | Peroxidase from Cocos nucifera | 55-60% | Produces enantiomerically specific (-)-DHIE. | mdpi.com |
| Biocatalysis | Plant Cell Culture (B. ternifolia) | 23-77% | Yield can be enhanced by nutritional stress. | mdpi.com |
| Biocatalysis | Pseudomonas putida Culture | 16% | Microorganism-based synthesis. | mdpi.com |
In-depth Elucidation of Underexplored Biological Targets and Pathways
While the anti-inflammatory and antimicrobial properties of DHIE are well-documented, its mechanism of action and full range of biological targets are not completely understood. nih.govnih.gov Much of the existing research provides a foundation, but significant gaps remain, representing fertile ground for future investigation. nih.govnih.gov
Current evidence suggests DHIE inhibits the COX-2 enzyme and the NF-κB pathway, which are central to inflammation. nih.govthegoodscentscompany.commedchemexpress.com However, other interactions are emerging. A key area for future research is the endocannabinoid system. One study found that DHIE inhibits the fatty acid amide hydrolase (FAAH) with an IC50 of 7.02 μM, an enzyme that degrades endocannabinoids. nih.gov This suggests DHIE could exert some of its effects through this pathway, a hypothesis that requires in-vivo confirmation. nih.gov
Pharmacokinetic studies have shown that DHIE is stable and widely distributed in the body, with notable concentrations found in the liver, intestine, and brain. nih.gov Its ability to cross the blood-brain barrier suggests potential applications for neurological disorders, an area that is currently underexplored. nih.govmdpi.com
Future research trajectories include:
Neuropharmacology: Investigating the potential of DHIE in models of neurodegenerative diseases or other CNS disorders, given its brain distribution. nih.govmdpi.com
Expanded Anticancer Studies: While some anticancer activity has been reported, it has been focused on a narrow range of cell lines. researchgate.net Research into its effects on other cancers, such as breast cancer where it may target the PLK1-p53 axis, is a critical next step. researchgate.net
Metabolic Diseases: Exploring its interaction with targets like the peroxisome proliferator-active receptor (PPAR), which is relevant for type 2 diabetes. nih.gov
Parasitic Diseases: Building on findings that DHIE is active against Trypanosoma cruzi, the causative agent of Chagas disease, by elucidating the precise mechanism of mitochondrial disruption in the parasite. nih.govmdpi.com
Interactive Table 2: Selected Underexplored and Potential Biological Targets for DHIE
| Potential Target/Pathway | Observed/Predicted Interaction | Area for Future Research | Reference |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition with IC50 of 7.02 μM. | In-vivo validation to confirm role in endocannabinoid system modulation. | nih.gov |
| Central Nervous System (CNS) | Compound detected in brain tissue post-administration. | Evaluation in models of neurodegenerative and other neurological diseases. | nih.govmdpi.com |
| PLK1-p53 Axis | Predicted target in breast cancer cells. | Validation of mechanism and efficacy in preclinical breast cancer models. | researchgate.net |
| Peroxisome Proliferator-Active Receptor (PPAR) | Identified as a potential interaction target. | Elucidation of binding and functional activity related to metabolic disorders. | nih.gov |
| Trypanosoma cruzi Mitochondria | Induces mitochondrial swelling and disorganization. | Pinpointing the specific molecular target within the parasite's mitochondria. | mdpi.com |
Advanced Computational Modeling for Predictive Bioactivity and Specificity
The use of in silico methods is becoming indispensable in modern drug discovery and medicinal chemistry for accelerating research and reducing costs. walshmedicalmedia.comhilarispublisher.com For a molecule like DHIE, with its multiple biological activities, computational modeling offers a powerful lens through which to predict new functions and design more potent and specific derivatives.
Early computational work includes theoretical predictions of the relationship between its phenolic structure and its inhibitory effects on COX-2 and AP-1. thegoodscentscompany.com More recently, bioinformatics platforms like Swiss Target Prediction have been used to screen DHIE against databases of known proteins, predicting a wide array of potential biological targets. researchgate.net Such studies predicted DHIE's involvement in pathways related to cancer and Alzheimer's disease, with subsequent molecular docking simulations suggesting a strong binding affinity to key protein targets. researchgate.net
Future academic perspectives in this domain involve:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate specific structural features of DHIE and its synthetic derivatives with their observed biological activities. walshmedicalmedia.com This would enable the rational design of new analogues with enhanced potency or selectivity.
Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on the known active sites of DHIE's targets. These models can then be used to virtually screen large chemical libraries to identify novel compounds with similar therapeutic potential.
Dynamic Simulations: Employing molecular dynamics (MD) simulations to study the behavior of DHIE within the binding pocket of its target proteins over time, providing deeper insights into its mechanism of action and binding stability.
Exploration of Dehydrodiisoeugenol in Lignin (B12514952) Valorization and Materials Science
Lignin is the most abundant natural source of aromatic compounds on Earth and is a major byproduct of the paper and biorefining industries. nih.govnih.gov The "valorization" of this complex polymer—breaking it down into valuable platform chemicals—is a cornerstone of creating a sustainable, circular bio-economy. dtu.dkyoutube.com DHIE, as a dimer of phenylpropanoid units, is structurally related to the building blocks of lignin. nih.govmdpi.com
This connection positions DHIE as a key target molecule within lignin valorization strategies. Future research will likely focus on developing integrated biorefinery processes that can efficiently convert lignin-derived monomers, such as isoeugenol, directly into DHIE and other neolignans. This approach treats industrial lignin not as waste, but as a renewable feedstock for high-value chemicals. nih.govdtu.dk
In materials science, the unique, rigid structure of DHIE makes it an interesting building block (monomer) for novel polymers. Research on the related compound eugenol (B1671780) has already shown the feasibility of creating bio-based polymers with inherent antioxidant and antimicrobial properties. uniroma1.itresearchgate.net By analogy, DHIE could be functionalized and polymerized to create:
High-Performance Bio-Plastics: Developing new thermosets or thermoplastics that incorporate the DHIE structure to enhance thermal stability, rigidity, and hydrophobicity.
Functional Materials: Creating active polymers for use in biomedical devices, food packaging, or coatings, where the intrinsic antioxidant and antimicrobial properties of the DHIE units could provide functionality without the need for leachable additives.
Advanced Composites: Using DHIE-based resins as sustainable matrices for composite materials, potentially replacing petroleum-derived components in various industrial applications. uniroma1.it
Q & A
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for (±)-trans-Dehydrodiisoeugenol in publications?
- Methodological Answer : Provide raw data files (e.g., JCAMP-DX format) in supplementary materials. Annotate spectra with detailed acquisition parameters (e.g., solvent, temperature, referencing standards). Compare with published databases (e.g., SDBS) and discuss solvent-induced chemical shift variations .
Q. What protocols ensure reproducibility in bioactivity studies of (±)-trans-Dehydrodiisoeugenol?
- Methodological Answer : Publish detailed SOPs for compound preparation (e.g., purity thresholds, storage conditions). Use authenticated cell lines and report passage numbers. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets and analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
